molecular formula C8H5N3O3 B8670755 Ethanone,2-diazo-(4-nitrophenyl)- CAS No. 4203-31-0

Ethanone,2-diazo-(4-nitrophenyl)-

Cat. No.: B8670755
CAS No.: 4203-31-0
M. Wt: 191.14 g/mol
InChI Key: WGTLDEVOBZFRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone,2-diazo-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C8H5N3O3 and its molecular weight is 191.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone,2-diazo-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone,2-diazo-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4203-31-0

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

2-diazo-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C8H5N3O3/c9-10-5-8(12)6-1-3-7(4-2-6)11(13)14/h1-5H

InChI Key

WGTLDEVOBZFRHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The ethereal diazomethane solution [prepared by adding 12.5 g n-methyl-n-nitro-n-nitroso guanidine to potassium hydroxide (50%, 20 ml) and ether (200 ml) at 0°, stirring for 1 hr, and decanting the ether layer; 65% presumed yield] is treated with TEA (7.7 ml) at 0°, then dropwise with p-nitrobenzoyl chloride (10.21 ml) in ether (25 ml). After stirring for 19 hrs, the reaction is filtered through celite and concentrated to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
7.7 mL
Type
reactant
Reaction Step Three
Quantity
10.21 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.